N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine
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Overview
Description
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is a compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl group and an azabicyclo[3.2.1]octane core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine typically involves the formation of the azabicyclo[3.2.1]octane scaffold followed by the introduction of the tert-butyl group and the hydroxylamine moiety. One common synthetic route starts with the preparation of the azabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl group is then introduced via alkylation reactions, and the hydroxylamine group is added through oximation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert the hydroxylamine group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine can be compared with other similar compounds, such as:
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one oxime: This compound has a similar core structure but differs in the functional groups attached.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound also features a bicyclic structure but has different substituents.
N-Boc-endo-3-aminotropane: Another compound with a related bicyclic structure but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMWBABTWDQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2CCC(C1)C2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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